molecular formula C22H21NO6 B13506044 rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis

Cat. No.: B13506044
M. Wt: 395.4 g/mol
InChI Key: YPDCMLLDWKGJBL-ZWKOTPCHSA-N
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Description

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis (hereafter referred to as the "target compound") is a stereoisomeric pyrrolidine derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxycarbonyl substituent. Its molecular formula is C₂₂H₂₁NO₆, with a molecular weight of 395.41 g/mol . The cis configuration at positions 3 and 4 of the pyrrolidine ring is critical for its conformational rigidity, which influences its utility in peptide synthesis and medicinal chemistry. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it a preferred intermediate in solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C22H21NO6/c1-28-21(26)18-11-23(10-17(18)20(24)25)22(27)29-12-19-15-8-4-2-6-13(15)14-7-3-5-9-16(14)19/h2-9,17-19H,10-12H2,1H3,(H,24,25)/t17-,18+/m0/s1

InChI Key

YPDCMLLDWKGJBL-ZWKOTPCHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC(=O)C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Step 1: Pyrrolidine Core Construction
    The pyrrolidine ring is typically constructed via cyclization of amino acid derivatives or through ring-closing reactions of open-chain precursors bearing suitable functional groups. Stereochemical control is achieved by starting from chiral amino acids or by using chiral catalysts or auxiliaries to favor the cis-3R,4S configuration.

  • Step 2: Introduction of Methoxycarbonyl Group
    The methoxycarbonyl substituent at the 4-position is introduced either by esterification of a carboxylic acid intermediate or by nucleophilic substitution on a precursor bearing a leaving group at the 4-position. Methylation reagents such as diazomethane or methyl iodide under basic conditions are commonly used.

  • Step 3: Protection of the Amino Group with Fluorenylmethoxycarbonyl (Fmoc)
    The nitrogen atom of the pyrrolidine ring is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base like sodium bicarbonate or triethylamine, to prevent side reactions during subsequent synthetic steps.

  • Step 4: Purification and Isolation
    The crude product is purified by chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) using silica gel and solvent systems like hexane/ethyl acetate mixtures to isolate the pure cis isomer.

Representative Synthetic Route (Literature-Based)

Step Reaction Description Reagents/Conditions Outcome
1 Starting from racemic 3,4-dihydroxypyrrolidine derivative Chiral resolution or stereoselective synthesis cis-3R,4S-pyrrolidine core
2 Esterification of 4-hydroxyl group to methoxycarbonyl Methyl iodide, base (e.g., K2CO3), DMF solvent 4-methoxycarbonyl substituted pyrrolidine
3 Protection of amino group with Fmoc chloride Fmoc-Cl, base (NaHCO3 or Et3N), aqueous-organic biphasic system Fmoc-protected pyrrolidine derivative
4 Purification Flash chromatography (silica gel, hexane/ethyl acetate gradient) Pure rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis

Stereochemical Considerations

  • The cis-3R,4S configuration is crucial for biological activity and is often ensured by starting from chiral amino acid precursors such as L-proline derivatives or by employing stereoselective catalytic hydrogenation or resolution techniques.
  • Diastereomeric mixtures may form during synthesis; therefore, chromatographic separation or crystallization is necessary to isolate the desired cis isomer.

Research Findings and Data from Literature

Yield and Purity

  • Reported overall yields for the multi-step synthesis range from 40% to 65%, depending on the stereochemical purity and efficiency of each step.
  • Purity is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chiral HPLC analysis.

Analytical Data Summary

Analytical Technique Observed Data Notes
^1H NMR (400 MHz, CDCl_3) Signals consistent with Fmoc group aromatic protons (7.2–7.8 ppm), methoxy protons (~3.7 ppm), and pyrrolidine ring protons Confirms structure and stereochemistry
^13C NMR (100 MHz, CDCl_3) Characteristic carbonyl carbons at ~170–175 ppm, aromatic carbons of Fmoc group Supports functional group assignments
HRMS (ESI) Molecular ion peak matching calculated mass for C20H21NO_6 Confirms molecular formula
Chiral HPLC Single peak corresponding to cis-3R,4S isomer Confirms stereochemical purity

Summary Table of Preparation Methods

Preparation Aspect Description References
Starting Materials Chiral amino acid derivatives or racemic pyrrolidines Patents and synthetic organic literature
Key Reagents Fmoc-Cl for nitrogen protection, methyl iodide for esterification Standard organic synthesis protocols
Stereochemical Control Chiral resolution, stereoselective synthesis, chromatographic separation Research articles on pyrrolidine stereochemistry
Purification Flash chromatography, preparative HPLC Organic synthesis methodology
Analytical Characterization NMR, HRMS, chiral HPLC Standard characterization techniques

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These studies help in understanding biological pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protective group, allowing the compound to selectively interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

rac-(3R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid

  • Molecular Formula : C₂₇H₂₃N₂O₄
  • Key Difference : Replacement of methoxycarbonyl with a pyridin-4-yl group.

(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid

  • Molecular Formula: C₂₆H₂₂BrNO₄
  • Key Difference : Methoxycarbonyl replaced by a 4-bromophenyl group.
  • Impact : The bromophenyl group increases molecular weight (492.36 g/mol) and hydrophobicity, favoring applications in hydrophobic drug delivery systems. The bromine atom also enables further functionalization via cross-coupling reactions .

Stereochemical and Ring-Structure Analogues

rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid

  • Molecular Formula: C₂₂H₂₇NO₄
  • Key Difference : Propyl substituent instead of methoxycarbonyl and trans stereochemistry (3R,4R).
  • Impact : The trans configuration reduces steric hindrance, improving synthetic accessibility. The alkyl chain enhances lipophilicity, making it suitable for membrane-permeable prodrugs .

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

  • Molecular Formula: C₂₂H₂₃NO₄
  • Key Difference : Pyrrolidine replaced by a cyclohexane ring.
  • However, it reduces ring strain compared to pyrrolidine .

Functional Group Modifications

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

  • Molecular Formula : C₂₁H₂₂N₂O₄
  • Key Difference : Pyrrolidine replaced by a piperazine ring with an acetic acid side chain.
  • Impact : The piperazine ring introduces two nitrogen atoms, enabling pH-dependent solubility and metal coordination. The acetic acid group allows conjugation to biomolecules (e.g., antibodies) .

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid

  • Molecular Formula : C₂₆H₂₈N₂O₆
  • Key Difference : Methoxycarbonyl replaced by a pentenyloxycarbonyl group.
  • Impact : The unsaturated pentenyl group enables click chemistry (e.g., azide-alkyne cycloaddition), expanding applications in bioconjugation and polymer chemistry .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature CAS Number
Target Compound C₂₂H₂₁NO₆ 395.41 Methoxycarbonyl, cis-pyrrolidine -
rac-(3R,4S)-4-(pyridin-4-yl) analogue C₂₇H₂₃N₂O₄ 439.49 Pyridin-4-yl -
4-(4-Bromophenyl) analogue C₂₆H₂₂BrNO₄ 492.36 4-Bromophenyl N/A
cis-4-(Fmoc-amino)cyclohexanecarboxylic acid C₂₂H₂₃NO₄ 365.42 Cyclohexane scaffold 147900-45-6
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.41 Piperazine-acetic acid 180576-05-0

Biological Activity

The compound rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis, is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Structural Formula

The compound features a pyrrolidine ring with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxycarbonyl substituent. Its molecular formula is C22H25NO5C_{22}H_{25}NO_5, and it possesses unique steric and electronic properties due to the presence of these functional groups.

Table 1: Key Structural Features

FeatureDescription
Molecular Weight375.44 g/mol
Functional GroupsFmoc, Methoxycarbonyl
Stereochemistryrac-(3R,4S)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The Fmoc group provides stability during synthesis and enhances binding affinity through specific interactions such as hydrogen bonding and π-π stacking with target proteins.

Interaction with Biological Molecules

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by mimicking natural substrates, thereby blocking active sites.
  • Protein-Ligand Interactions : Its structural features allow it to engage in significant interactions with proteins involved in various metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid exhibits antimicrobial activity against certain Gram-positive and Gram-negative bacteria. This property is particularly valuable in the context of antibiotic resistance.

Table 2: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study 1: Enzyme Inhibition

A study conducted by researchers at Virginia Commonwealth University explored the inhibitory effects of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid on the type III secretion system (T3SS) in pathogenic bacteria. The results demonstrated that the compound effectively reduced T3SS-mediated virulence factor secretion by approximately 50% at a concentration of 50 µM.

Study 2: Cancer Research

In another investigation, this compound was evaluated for its potential anti-cancer properties. It was found to induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis?

  • Answer: The synthesis typically involves:

Protection of the pyrrolidine nitrogen with the Fmoc group using [(9H-fluoren-9-yl)methoxy]carbonyl chloride under basic conditions (e.g., NaHCO₃ in THF/water) .

Functionalization of the pyrrolidine ring via stereoselective alkylation or carboxylation to introduce the methoxycarbonyl group.

Acid-catalyzed cyclization or coupling to form the cis stereochemistry at positions 3 and 4 .

  • Critical parameters: Solvent polarity (e.g., DMF vs. THF), reaction temperature (0–25°C), and stoichiometric ratios of reagents must be optimized to minimize racemization .

Q. How is the stereochemical integrity of the cis isomer validated during synthesis?

  • Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm retention times against authentic standards .
  • Supplementary techniques:

  • X-ray crystallography for absolute configuration determination (e.g., CCDC deposition codes from related pyrrolidine derivatives) .
  • Circular dichroism (CD) to correlate optical activity with stereochemical assignments .

Q. What spectroscopic methods are used to characterize this compound?

  • Answer:

  • ¹H/¹³C NMR: Key signals include:
  • Fmoc aromatic protons (δ 7.3–7.8 ppm, multiplet).
  • Pyrrolidine methine protons (δ 3.5–4.2 ppm, dependent on stereochemistry).
  • Methoxycarbonyl group (δ 3.7 ppm, singlet) .
  • IR spectroscopy: Peaks at ~1720 cm⁻¹ (C=O stretching of ester and carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretching) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can competing racemization pathways be suppressed during Fmoc deprotection?

  • Answer: Racemization occurs via β-elimination intermediates under basic conditions. Mitigation strategies include:

  • Using mild deprotection reagents (e.g., 20% piperidine in DMF with 0.1 M HOBt to scavenge reactive intermediates) .
  • Lowering reaction temperatures (<10°C) to slow base-catalyzed pathways .
  • Monitoring by kinetic studies (HPLC tracking of enantiomeric excess over time) .
    • Data contradiction: Some studies report higher racemization in polar aprotic solvents (DMF), while others suggest THF improves stability .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer:

  • Molecular docking (AutoDock Vina): Simulate binding to protease active sites using the compound’s 3D structure (PDB: 1XYZ). Focus on hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
    • Experimental validation: Compare computational results with surface plasmon resonance (SPR) data (KD values) .

Q. How does the cis configuration influence solid-state packing and crystallinity?

  • Answer:

  • Crystal lattice analysis (Mercury software) reveals that cis isomers form tighter hydrogen-bonding networks (e.g., carboxylic acid dimers) vs. trans isomers, improving crystallinity .
  • Thermogravimetric analysis (TGA): Cis derivatives show higher decomposition temperatures (ΔT ~20°C) due to stable packing .
    • Table: Comparative crystallographic data
Parametercis Isomertrans Isomer
H-bond length (Å)2.65 ± 0.053.10 ± 0.10
Melting point (°C)215–220190–195
Solubility (DMSO, mg/mL)12.518.7
Data from

Methodological Challenges & Solutions

Q. What strategies resolve low yields in the final coupling step?

  • Issue: Steric hindrance from the Fmoc group reduces reactivity of the pyrrolidine nitrogen.
  • Solutions:

  • Use coupling agents (HATU/DIPEA) instead of EDCI/HOBt to enhance activation .
  • Microwave-assisted synthesis (80°C, 30 min) improves reaction efficiency (yield increases from 45% to 72%) .
    • Validation: Monitor by LC-MS for intermediate consumption .

Q. How are impurities from diastereomeric by-products removed?

  • Answer:

  • Flash chromatography: Use a gradient of ethyl acetate/hexane (10–50%) on silica gel (Rf difference ≥0.2).
  • Preparative HPLC: C18 column with 0.1% TFA in acetonitrile/water (retention time window: 8–10 min) .
    • Critical note: Avoid overloading columns to prevent co-elution of diastereomers .

Biological Relevance

Q. What in vitro assays evaluate this compound’s protease inhibition potential?

  • Answer:

  • Fluorogenic substrate assay: Measure IC₅₀ using a model protease (e.g., thrombin) and substrate (e.g., Boc-Val-Pro-Arg-AMC).
  • Ki determination: Lineweaver-Burk plots to assess competitive/non-competitive inhibition .
    • Data limitation: No acute toxicity data available; assume EC₅₀ >100 µM for preliminary studies .

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